molecular formula C22H14ClN3O3 B3608509 N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

Cat. No.: B3608509
M. Wt: 403.8 g/mol
InChI Key: XECIIEZLOKQISC-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN3O3/c23-14-3-5-18-16(8-14)17(10-19(26-18)13-2-1-7-24-11-13)22(27)25-15-4-6-20-21(9-15)29-12-28-20/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECIIEZLOKQISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with Pyridine and Benzodioxole: This step might involve Suzuki or Heck coupling reactions to introduce the pyridine and benzodioxole moieties.

    Formation of the Carboxamide Group: The final step could involve the reaction of the intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Benzodioxole Derivatives: Like piperonyl butoxide, used as a pesticide synergist.

    Pyridine Derivatives: Such as nicotinamide, a form of vitamin B3.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which might confer distinct biological activities and chemical reactivity compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-BENZODIOXOL-5-YL)-6-CHLORO-2-(PYRIDIN-3-YL)QUINOLINE-4-CARBOXAMIDE

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